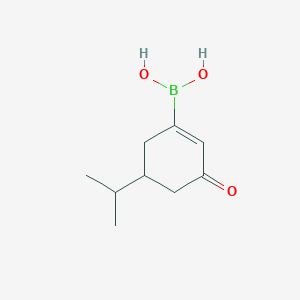
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid is a boronic acid derivative characterized by a cyclohexenone ring substituted with a boronic acid group
Vorbereitungsmethoden
The synthesis of (3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexenone ring, which can be derived from commercially available precursors.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron reagent, such as boronic acid or boronate ester, under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reactions are often carried out in solvents such as ethanol or tetrahydrofuran.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted cyclohexenones and boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs.
Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Vergleich Mit ähnlichen Verbindungen
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid has a simpler aromatic structure and is widely used in organic synthesis.
Methylboronic Acid: This compound is smaller and less complex, making it suitable for different types of reactions.
Cyclohexylboronic Acid: Similar in structure but lacking the ketone group, this compound has different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexenone ring with a boronic acid group, providing distinct reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C9H15BO3 |
|---|---|
Molekulargewicht |
182.03 g/mol |
IUPAC-Name |
(3-oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C9H15BO3/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h5-7,12-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZTJHFFNNNRRNHF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=O)CC(C1)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
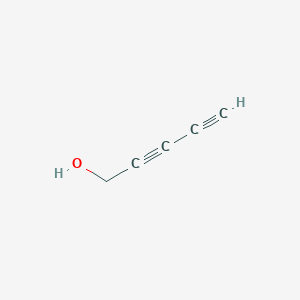
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
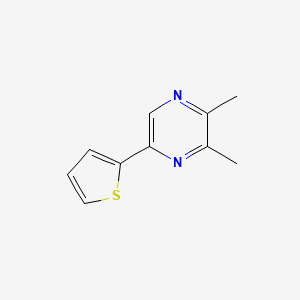
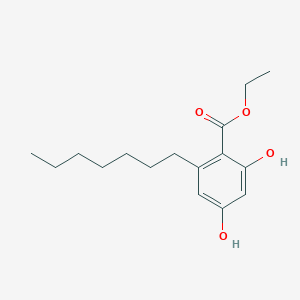
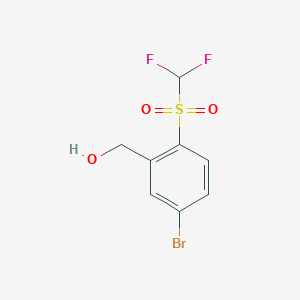
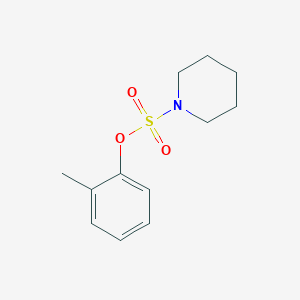
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
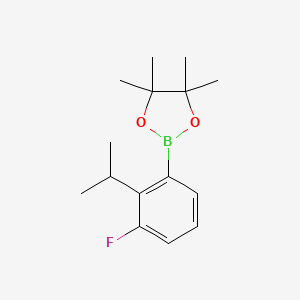
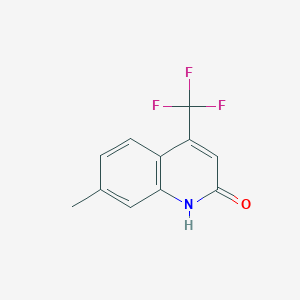
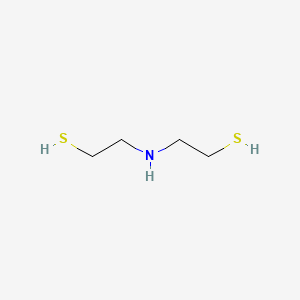
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)


